molecular formula C9H9NO3S B8769237 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole CAS No. 791594-86-0

4-Methyl-2-(methylsulfonyl)benzo[d]oxazole

Cat. No.: B8769237
CAS No.: 791594-86-0
M. Wt: 211.24 g/mol
InChI Key: GWJMRTXJBNWAEL-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfonyl)benzo[d]oxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a methyl group at the 4-position and a methylsulfonyl group at the 2-position of the benzoxazole ring. It is a crystalline solid that is soluble in organic solvents but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-aminophenol, which is then subjected to a cyclization reaction to form the benzoxazole ring.

    Methylation: The 4-position of the benzoxazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The 2-position is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfonyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4-Methyl-2-(methylsulfonyl)benzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfonyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the methyl and methylsulfonyl groups.

    2-Methylbenzoxazole: Similar structure but lacks the methylsulfonyl group.

    4-Methylbenzoxazole: Similar structure but lacks the methylsulfonyl group.

Uniqueness

4-Methyl-2-(methylsulfonyl)benzo[d]oxazole is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

791594-86-0

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

4-methyl-2-methylsulfonyl-1,3-benzoxazole

InChI

InChI=1S/C9H9NO3S/c1-6-4-3-5-7-8(6)10-9(13-7)14(2,11)12/h3-5H,1-2H3

InChI Key

GWJMRTXJBNWAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)S(=O)(=O)C

Origin of Product

United States

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